molecular formula C9H6N2O B3011695 2-Isocyanato-5-methylbenzonitrile CAS No. 926225-60-7

2-Isocyanato-5-methylbenzonitrile

Cat. No. B3011695
CAS RN: 926225-60-7
M. Wt: 158.16
InChI Key: UHCMDRMRFYQMGT-UHFFFAOYSA-N
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Description

2-Isocyanato-5-methylbenzonitrile is a chemical compound that is related to various research areas due to its potential applications in organic synthesis and material science. The compound features both an isocyanate group and a cyano group attached to a benzene ring, which makes it a versatile intermediate for various chemical reactions.

Synthesis Analysis

The synthesis of bifunctional aminobenzonitriles, which are structurally related to 2-isocyanato-5-methylbenzonitrile, can be achieved through the aminocyanation of arynes. This process involves the direct addition of aryl cyanamides to arynes, leading to the cleavage of inert N-CN bonds and the formation of aminobenzonitriles . Such methods could potentially be adapted for the synthesis of 2-isocyanato-5-methylbenzonitrile by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-isocyanato-5-methylbenzonitrile, such as p-decylphenyl isocyanide and p-decylbenzonitrile, has been studied. These molecules are isomorphous, meaning they have the same crystal structure. The molecules are arranged in a way that the phenyl rings are perpendicular to a mirror plane, and there is a significant interaction between the CN groups, which could be relevant for understanding the molecular structure of 2-isocyanato-5-methylbenzonitrile .

Chemical Reactions Analysis

The reactivity of the isocyanate group in para-toluene isocyanate, a compound related to 2-isocyanato-5-methylbenzonitrile, has been studied in the context of pyrolysis. The major products of this decomposition include benzonitrile and methylbenzonitrile, along with other aromatic compounds . This suggests that the isocyanate group in 2-isocyanato-5-methylbenzonitrile could undergo similar reactions under pyrolytic conditions, leading to the formation of various degradation products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-isocyanato-5-methylbenzonitrile can be inferred from related compounds. For instance, the intramolecular charge transfer and dual fluorescence observed in planarized aminobenzonitriles could provide insights into the electronic properties of 2-isocyanato-5-methylbenzonitrile. Additionally, the pyrolysis study of para-toluene isocyanate offers quantitative data on the thermal stability and decomposition pathways that could be relevant to understanding the physical properties of 2-isocyanato-5-methylbenzonitrile.

Scientific Research Applications

Pyrolysis and Decomposition

Para-toluene isocyanate, a key intermediate in the pyrolysis of aromatic di-isocyanates such as 2-Isocyanato-5-methylbenzonitrile, has been extensively studied. Research reveals that during the pyrolysis process, major products like benzonitrile, methylbenzonitrile, and others are formed. This is crucial in understanding the degradation behavior of polyurethane materials (Marks & Metcalfe, 1996).

Corrosion Inhibition

Studies have shown that derivatives of 2-Isocyanato-5-methylbenzonitrile, such as 2-aminobenzene-1,3-dicarbonitriles, are effective as corrosion inhibitors. These compounds have been found to significantly reduce corrosion in metals like mild steel and aluminum in acidic and alkaline environments (Verma et al., 2015), (Verma et al., 2015).

Spectroscopic and Optical Studies

The molecular structure, vibrational spectra, and non-linear optics properties of 5-fluoro-2-methylbenzonitrile, a related compound, have been extensively researched. This provides valuable insights into the compound's potential applications in fields like spectroscopy and materials science (Kumar & Raman, 2017).

Synthesis and Pharmaceutical Applications

Research has been conducted on the synthesis of various derivatives from 2-Isocyanato-5-methylbenzonitrile, which exhibit a range of biological activities. These derivatives have been evaluated for their anti-inflammatory and analgesic properties, showcasing the compound's relevance in medicinal chemistry (Sondhi et al., 2005).

Material Science and Catalysis

In material science, nitrile-functionalized silver(I)–N-heterocyclic carbene complexes based on N-methyl-N'-benzonitrile have been synthesized and studied. These complexes are significant in the development of new materials with potential applications in catalysis and pharmaceuticals (Zulikha et al., 2014).

Thermochemistry

The thermochemistry of methylbenzonitriles, closely related to 2-Isocyanato-5-methylbenzonitrile, has been benchmarked. This includes studies on gas-phase enthalpies of formation and vaporization enthalpies, contributing to a deeper understanding of the compound's physical properties (Zaitseva et al., 2015).

Safety and Hazards

The compound is classified as a respiratory sensitizer and skin sensitizer . It has the hazard statements H317 - H334 and precautionary statements P261 - P272 - P280 - P284 - P302 + P352 - P333 + P313 . It is also classified as a combustible solid .

properties

IUPAC Name

2-isocyanato-5-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c1-7-2-3-9(11-6-12)8(4-7)5-10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCMDRMRFYQMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isocyanato-5-methylbenzonitrile

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